molecular formula C15H15NO B14291097 2-Methyl-1-(quinolin-8-yl)pent-3-en-1-one CAS No. 130156-62-6

2-Methyl-1-(quinolin-8-yl)pent-3-en-1-one

Cat. No.: B14291097
CAS No.: 130156-62-6
M. Wt: 225.28 g/mol
InChI Key: QOVWQXWEGKGLKF-UHFFFAOYSA-N
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Description

2-Methyl-1-(quinolin-8-yl)pent-3-en-1-one is an organic compound that features a quinoline moiety attached to a pentenone chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(quinolin-8-yl)pent-3-en-1-one typically involves the reaction of quinoline derivatives with appropriate alkenes under controlled conditions. One common method involves the use of quinoline-8-carbaldehyde and 2-methyl-3-buten-2-ol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(quinolin-8-yl)pent-3-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-8-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the enone moiety to an alcohol group.

    Substitution: The quinoline ring can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinoline-8-carboxylic acid derivatives.

    Reduction: 2-Methyl-1-(quinolin-8-yl)pent-3-en-1-ol.

    Substitution: Various substituted quinoline derivatives depending on the reagent used.

Scientific Research Applications

2-Methyl-1-(quinolin-8-yl)pent-3-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-1-(quinolin-8-yl)pent-3-en-1-one involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit certain enzymes, leading to altered cellular functions. The exact pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • Quinoline-8-carbaldehyde
  • 2-Methylquinoline
  • Quinoline-8-carboxylic acid

Uniqueness

2-Methyl-1-(quinolin-8-yl)pent-3-en-1-one is unique due to its combination of a quinoline ring with a pentenone chain, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications, distinguishing it from other quinoline derivatives .

Properties

CAS No.

130156-62-6

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

2-methyl-1-quinolin-8-ylpent-3-en-1-one

InChI

InChI=1S/C15H15NO/c1-3-6-11(2)15(17)13-9-4-7-12-8-5-10-16-14(12)13/h3-11H,1-2H3

InChI Key

QOVWQXWEGKGLKF-UHFFFAOYSA-N

Canonical SMILES

CC=CC(C)C(=O)C1=CC=CC2=C1N=CC=C2

Origin of Product

United States

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